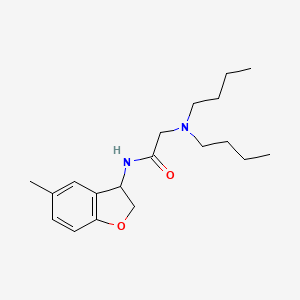

2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide

Description

2-(Dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a dihydrobenzofuran core substituted with a methyl group at position 5 and an acetamide side chain modified with a dibutylamino moiety. This compound is structurally distinct due to its combination of a bicyclic dihydrobenzofuran system and a lipophilic dibutylamino group, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Properties

CAS No. |

105801-56-7 |

|---|---|

Molecular Formula |

C19H30N2O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2-(dibutylamino)-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H30N2O2/c1-4-6-10-21(11-7-5-2)13-19(22)20-17-14-23-18-9-8-15(3)12-16(17)18/h8-9,12,17H,4-7,10-11,13-14H2,1-3H3,(H,20,22) |

InChI Key |

BMDWCJIWWRCRDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(=O)NC1COC2=C1C=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzofuran ring, followed by the introduction of the dibutylamino group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acetamide Group Reactivity

The acetamide functional group participates in hydrolysis and nucleophilic substitution reactions. Key pathways include:

Hydrolysis

-

Acidic or alkaline conditions cleave the amide bond to yield carboxylic acid and amine derivatives.

-

Example: Hydrolysis under reflux with 6M HCl produces 2-(dibutylamino)acetic acid and 5-methyl-2,3-dihydrobenzofuran-3-amine.

Alkylation/Acylation

-

The secondary amine in the dibutylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides .

-

Typical conditions: Et₃N in dichloromethane (DCM) at 0–25°C .

Dihydrobenzofuran Ring Reactions

The 5-methyl-2,3-dihydrobenzofuran core undergoes electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

-

Bromination or nitration occurs at the activated aromatic positions (C4 or C6) using reagents like Br₂/FeBr₃ or HNO₃/H₂SO₄ .

Oxidation

Radical-Mediated Functionalization

The dibutylamino group facilitates radical reactions:

Hydrogen Abstraction

-

Under Et₃B/O₂ conditions, ethyl radicals abstract hydrogen from the α-C of the dibutylamino group, forming a carbon-centered radical .

-

This radical reacts with electrophiles (e.g., aldehydes) to form functionalized products .

Metabolic Transformations

While not synthetic reactions, hepatic metabolism studies on analogous benzofuran-acetamide compounds reveal:

Cytochrome P450 Oxidation

-

Oxidation of the dihydrobenzofuran ring to unsaturated derivatives (e.g., benzofuran) or benzenesulfonamide analogs .

Reaction Conditions and Catalysts

Stability Considerations

Scientific Research Applications

2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

The European Patent Application (EP 3 348 550A1) highlights benzothiazole-based acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ), which share the acetamide backbone but differ in their aromatic systems. Key distinctions include:

- Aromatic Core : The target compound’s dihydrobenzofuran ring provides a partially saturated bicyclic system, contrasting with the fully aromatic benzothiazole or phenyl groups in the patent compounds. This may reduce metabolic instability compared to fully unsaturated systems .

- In contrast, trifluoromethyl or methoxy substituents in the patent compounds (e.g., 3-methoxyphenyl) improve electronic properties and metabolic resistance .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Dihydrobenzofuran | 5-Methyl, dibutylamino | Neuroactive/Agrochemical |

| N-(6-Trifluoromethylbenzothiazole-2-yl) | Benzothiazole | Trifluoromethyl, phenyl | Anticancer/Enzyme Inhibition |

| N-(6-Trifluoromethylbenzothiazole-2-yl) | Benzothiazole | 3,4,5-Trimethoxyphenyl | Antibacterial |

Agrochemical Acetamide Derivatives

The Pesticide Chemicals Glossary (2002) lists chloroacetamide herbicides such as alachlor and pretilachlor , which share the acetamide backbone but are optimized for herbicidal activity:

- Chlorine Substituents : These compounds feature chloro groups (e.g., 2-chloro-N-(2,6-diethylphenyl) ), enhancing electrophilicity and reactivity toward target enzymes in weeds. The absence of chlorine in the target compound suggests a divergent mechanism of action, possibly favoring mammalian target compatibility .

- Alkyl/Aryl Groups: The dibutylamino group in the target compound contrasts with the methoxy or thienyl substituents in agrochemical analogs (e.g., dimethenamid). This difference may reduce phytotoxicity and expand applications to mammalian systems .

Growth Regulators and Bioactivity

A study by Palacký University () evaluates acetamide derivatives with dichlorophenoxy and morpholine moieties (e.g., (Z)-4-(5-chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine). Comparatively:

- Electron-Withdrawing Groups: The dichlorophenoxy group in the reference compound enhances oxidative stability but may increase toxicity. The target compound’s methyl and dibutylamino groups likely reduce electrophilicity, favoring safer pharmacological profiles .

- Biological Targets: Morpholine-containing analogs (e.g., RN2) target plant growth regulators, whereas the dibutylamino group in the target compound could modulate neurotransmitter receptors (e.g., serotonin or dopamine systems) due to its amine functionality .

Key Research Findings and Implications

- Structural Flexibility : The dihydrobenzofuran core offers a balance between stability and conformational flexibility, distinct from rigid benzothiazole or linear chloroacetamide systems.

- Lipophilicity vs.

- Biological Specificity : Unlike herbicidal chloroacetamides, the target compound’s structure aligns with neuroactive or anticancer agents, warranting further investigation into receptor-binding assays .

Biological Activity

2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide can be represented as follows:

- Molecular Formula : C_{15}H_{22}N_{2}O

- Molecular Weight : 250.35 g/mol

The compound features a dibutylamino group attached to a 5-methyl-2,3-dihydrobenzofuran moiety, which is significant for its biological interactions.

Research indicates that compounds similar to 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide exhibit various mechanisms of action:

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Compounds that inhibit this enzyme can be useful in treating hyperpigmentation disorders. For instance, studies have shown that similar benzofuran derivatives can significantly inhibit tyrosinase activity, suggesting potential for skin-lightening applications .

- Antioxidant Activity : Many compounds containing benzofuran structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and could contribute to the compound's therapeutic effects.

- Neuroprotective Effects : Some derivatives of dibutylamino compounds have shown neuroprotective properties in vitro, indicating potential applications in neurodegenerative diseases .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

- Tyrosinase Inhibition Assays : In one study, derivatives were synthesized and tested for their ability to inhibit tyrosinase. The most potent inhibitors showed IC50 values significantly lower than standard controls (e.g., kojic acid), indicating strong inhibitory effects .

| Compound | IC50 Value (µM) | % Inhibition at 100 µM |

|---|---|---|

| Compound A | 36.14 | 73% |

| Compound B | 17.10 | 96% |

| Kojic Acid | 84.41 | - |

Case Studies

- Skin Melanoma Cells : A study reported that a related compound reduced melanin content in skin melanoma cells by approximately 39.8% at a concentration of 8 µM, highlighting the potential application in treating skin pigmentation disorders .

- Neuroprotection in Cellular Models : Another investigation into dibutylamino derivatives demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting therapeutic potential for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.